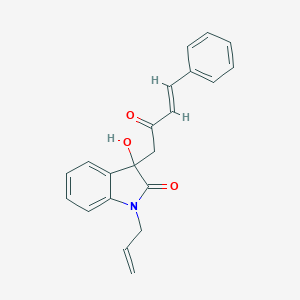
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as AHPI, is a synthetic compound that has been studied for its potential applications in the field of medicine. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of fungal and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for research on 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One potential area of study is the development of new drugs based on the structure of 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. Another area of study is the investigation of the compound's potential use in the treatment of fungal and bacterial infections. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 2-phenylacetylacetone with allylamine to form a Schiff base. This is followed by the addition of acetic anhydride and a catalytic amount of pyridine to form the corresponding acetyl derivative. The final step involves the reduction of the acetyl derivative with sodium borohydride to yield 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C21H19NO3 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C21H19NO3/c1-2-14-22-19-11-7-6-10-18(19)21(25,20(22)24)15-17(23)13-12-16-8-4-3-5-9-16/h2-13,25H,1,14-15H2/b13-12+ |
Clé InChI |
KLNMNCREQVFYHE-OUKQBFOZSA-N |
SMILES isomérique |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC=CC=C3)O |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O |
SMILES canonique |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214570.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214574.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214575.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214576.png)
![1-(4-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214581.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214582.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214583.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214587.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214591.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214593.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214598.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214599.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214600.png)